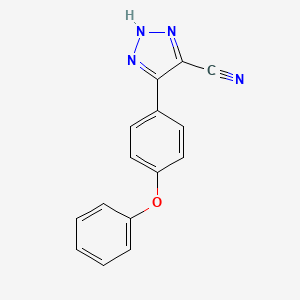
4-(3-phenoxylphenyl)-5-cyano-2H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ErbB2 Inhibitor II, also known as 4-(3-Phenoxyphenyl)-5-cyano-2H-1,2,3-triazole, is a small molecule inhibitor that targets the ErbB2 receptor, also known as HER2. This compound is primarily used to control the biological activity of ErbB2, which is a receptor tyrosine kinase involved in the regulation of cell growth and differentiation. Overexpression of ErbB2 is associated with various types of cancers, including breast, ovarian, and gastric cancers .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ErbB2 Inhibitor II involves the formation of a triazole ring through a cycloaddition reaction. The key steps include:
Formation of the Phenoxyphenyl Intermediate: This involves the reaction of phenol with a halogenated benzene derivative under basic conditions to form the phenoxyphenyl compound.
Cycloaddition Reaction: The phenoxyphenyl intermediate undergoes a cycloaddition reaction with an azide and an alkyne to form the triazole ring. This reaction is typically carried out in the presence of a copper catalyst under mild conditions.
Introduction of the Cyano Group:
Industrial Production Methods: Industrial production of ErbB2 Inhibitor II follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the use of high-purity starting materials, efficient catalysts, and controlled reaction environments to minimize impurities and by-products.
Types of Reactions:
Oxidation: ErbB2 Inhibitor II can undergo oxidation reactions, particularly at the phenoxyphenyl moiety, leading to the formation of quinone derivatives.
Reduction: The cyano group in ErbB2 Inhibitor II can be reduced to an amine under hydrogenation conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted triazole derivatives.
科学研究应用
ErbB2 Inhibitor II has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the structure-activity relationship of triazole derivatives and their interactions with biological targets.
Biology: Employed in cell signaling studies to investigate the role of ErbB2 in cellular processes such as proliferation and differentiation.
Medicine: Utilized in preclinical studies to evaluate its potential as a therapeutic agent for cancers overexpressing ErbB2. It is also used in combination with other anticancer agents to assess synergistic effects.
Industry: Applied in the development of diagnostic assays and screening platforms for identifying novel ErbB2 inhibitors.
作用机制
ErbB2 Inhibitor II exerts its effects by binding to the ATP-binding site of the ErbB2 receptor, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells overexpressing ErbB2 . The molecular targets include the ErbB2 receptor and its associated signaling pathways, such as the PI3K/AKT and MAPK pathways .
相似化合物的比较
Lapatinib: A dual inhibitor of EGFR and ErbB2 kinases, used in the treatment of advanced or metastatic breast cancer.
Tucatinib: A selective inhibitor of ErbB2, used in combination with other therapies for HER2-positive breast cancer.
Uniqueness of ErbB2 Inhibitor II: ErbB2 Inhibitor II is unique due to its specific targeting of the ATP-binding site of ErbB2, leading to selective inhibition of its kinase activity without affecting other kinases. This selectivity reduces off-target effects and enhances its therapeutic potential in cancers overexpressing ErbB2 .
属性
分子式 |
C15H10N4O |
|---|---|
分子量 |
262.27 g/mol |
IUPAC 名称 |
5-(4-phenoxyphenyl)-2H-triazole-4-carbonitrile |
InChI |
InChI=1S/C15H10N4O/c16-10-14-15(18-19-17-14)11-6-8-13(9-7-11)20-12-4-2-1-3-5-12/h1-9H,(H,17,18,19) |
InChI 键 |
LHOBXXROLCTUBM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NNN=C3C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















